
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine, also known as Mefloquine, is a synthetic antimalarial drug that has been used for over three decades. Mefloquine is a member of the 4-aminoquinoline family of drugs and is structurally related to quinine and chloroquine. Mefloquine is a potent and effective antimalarial drug that has been used to treat and prevent malaria caused by Plasmodium falciparum and Plasmodium vivax.
作用机制
The exact mechanism of action of 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine is not fully understood. It is believed that 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine acts by inhibiting the heme detoxification process in the parasite, leading to the accumulation of toxic heme and subsequent death of the parasite. 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine may also act by inhibiting the protein synthesis in the parasite.
Biochemical and Physiological Effects
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species in the parasite, leading to oxidative stress and subsequent death of the parasite. 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has also been shown to inhibit the activity of the parasite's mitochondrial electron transport chain, leading to a decrease in ATP production and subsequent death of the parasite.
实验室实验的优点和局限性
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has several advantages for lab experiments. It is a potent and effective antimalarial drug that can be used to study the biology of the malaria parasite. 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has also been shown to have potential as an anticancer drug, making it a useful tool for cancer research. However, 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has some limitations for lab experiments. It is a toxic drug that can cause side effects in humans, making it difficult to use in clinical studies. 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine is also a relatively expensive drug, making it less accessible for research purposes.
未来方向
There are several future directions for the study of 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine. One direction is to further investigate the potential use of 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine as an anticancer drug. Another direction is to study the mechanism of action of 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine in more detail, to better understand how it works and how it can be optimized for use in the treatment of malaria and other diseases. Additionally, there is a need to develop new and more effective antimalarial drugs, and 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine may serve as a starting point for the development of new drugs.
合成方法
The synthesis of 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine involves a multi-step process that starts with the reaction of 2,4-dichloro-5-(3,4-dimethoxyphenyl)-pyrimidine with 8-aminoquinoline in the presence of a base to form the intermediate 4-(8-amino-5-quinolinyl)-6-methyl-2-pyrimidinamine. The intermediate is then reacted with methyl iodide in the presence of a base to form the final product, 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine.
科学研究应用
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has been extensively studied for its antimalarial properties. It has been used in the treatment and prevention of malaria in endemic regions. 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has also been studied for its potential use in the treatment of other diseases such as cancer, autoimmune diseases, and viral infections. 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has been shown to have antitumor activity in several cancer cell lines, and it has been suggested that it may have potential as an anticancer drug.
属性
IUPAC Name |
4-(8-methoxyquinolin-5-yl)-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-8-12(19-15(16)18-9)10-5-6-13(20-2)14-11(10)4-3-7-17-14/h3-8H,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJRLBBCYTWUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Methoxyquinolin-5-yl)-6-methylpyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)
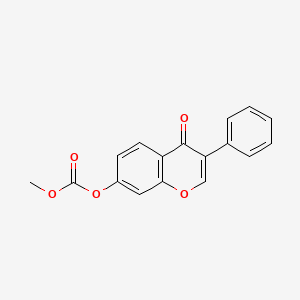
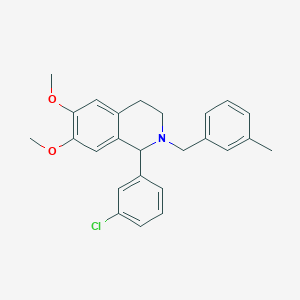
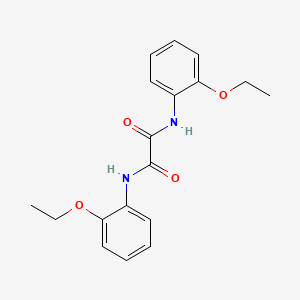
![2H,5'H-spiro[acenaphthylene-1,6'-diindeno[1,2-b:2',1'-e]pyridine]-2,5',7'(12'H)-trione](/img/structure/B5147327.png)
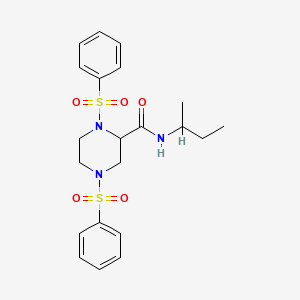
![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
![benzyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5147357.png)
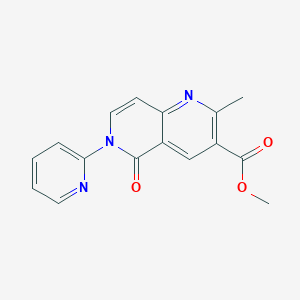
![4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5147385.png)